molecular formula C4H5NO4 B3049138 (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 19525-95-2

(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B3049138
CAS No.: 19525-95-2
M. Wt: 131.09 g/mol
InChI Key: XMFFFMBLTDERID-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral heterocyclic compound featuring a five-membered oxazolidine ring with a ketone group at position 2 and a carboxylic acid substituent at position 2. Its stereochemistry at the 4th position (S-configuration) is critical for its biological activity and interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and enzyme inhibitors, due to its rigid scaffold and functional groups .

Properties

IUPAC Name

(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFFMBLTDERID-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516551
Record name (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19525-95-2
Record name (4S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of 2-amino alcohols with carboxylic acids under acidic or basic conditions. Another approach involves the use of carbonyl compounds and alkenes as starting materials .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been used to facilitate the synthesis of oxazolidine derivatives, offering advantages such as easy separation and reusability .

Chemical Reactions Analysis

Types of Reactions

(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and functionalized oxazolidines .

Scientific Research Applications

(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Thiazolidine Derivatives

Compound : 2-Oxo-1,3-thiazolidine-4-carboxylic acid (CAS 19750-45-9)

  • Structural Difference : Replaces the oxygen atom in the oxazolidine ring with sulfur, forming a thiazolidine ring.
  • Molecular Formula: C₄H₅NO₃S (vs. C₄H₅NO₄ for the target compound).
  • Key Properties :
    • The sulfur atom increases electron density and alters hydrogen-bonding capacity.
    • Lower solubility in polar solvents compared to oxazolidine derivatives.
  • Applications : Used in cysteine protease inhibition and as a precursor in antiviral agents .

Stereoisomeric Variants

Compound : (4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid

  • Structural Difference: Same molecular formula (C₄H₅NO₄) but R-configuration at the 4th position.
  • Key Properties :
    • Enantiomers exhibit distinct biological activities; the S-form is often more pharmacologically active.
    • Differential binding to chiral receptors or enzymes.
  • Synthesis : Requires enantioselective methods to avoid racemization .

Substituted Oxazolidine Derivatives

Compound : (4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

  • Structural Difference: Ethyl group at position 5 (C₆H₉NO₄).
  • Key Properties :
    • Increased lipophilicity due to the ethyl substituent, enhancing membrane permeability.
    • Conformational rigidity from the ethyl group affects ring puckering (envelope conformation) .

Compound : (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

  • Structural Difference: Methyl group on the nitrogen atom (C₅H₇NO₄).
  • Key Properties :
    • Steric hindrance from the methyl group reduces nucleophilic attack at nitrogen.
    • Altered pharmacokinetics due to modified electronic effects .

Benzyl-Substituted Derivatives

Compound : (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide

  • Structural Difference : Benzyl groups and sulfonamide functionality.
  • Key Properties :
    • Enhanced π-π stacking interactions due to aromatic rings.
    • Intramolecular hydrogen bonding stabilizes the envelope conformation of the oxazolidine ring.
  • Applications: Potential use in designing protease inhibitors or kinase modulators .

Quantitative Structural Similarity Analysis

Compound Type Similarity Score* Key Structural Variation CAS Number
(S)-Thiazolidine-4-carboxylic acid 0.82 Thiazolidine ring (S vs. O) 45521-09-3
(R)-2-Oxothiazolidine-4-carboxylic acid 0.77 R-configuration, thiazolidine ring 19771-63-2
Imidazolidine derivatives 0.60–0.66 Six-membered ring with additional N 935269-27-5

*Similarity scores based on structural overlap and functional group alignment .

Biological Activity

(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a five-membered heterocyclic compound notable for its unique stereochemistry and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C4_4H5_5N1_1O4_4 and is characterized by a ring structure containing both nitrogen and oxygen atoms. The specific stereochemistry of this compound contributes to its distinct reactivity and biological activity.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds that lead to alterations in enzyme activity, potentially affecting numerous biochemical pathways. This interaction may result in:

  • Inhibition or activation of enzyme activity : The compound's ability to bind to active sites or allosteric sites on enzymes can modulate their function.
  • Influence on receptor interactions : By mimicking natural substrates or ligands, it may affect receptor-mediated signaling pathways.

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential use in treating infections.

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. It has shown promise in targeting specific cancer cell lines, particularly those characterized by mutations in metabolic pathways involving isocitrate dehydrogenase (IDH). This action may be attributed to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on several bacterial strains revealed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus.
    • The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could significantly reduce the viability of IDH-mutant glioma cells.
    • The mechanism was linked to the modulation of metabolic pathways that are crucial for tumor cell survival.

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityUnique Features
OxazolidinonesSimilar ring structureDifferent functional groups affecting reactivity
IsoxazolidinesContains an additional nitrogen atomDistinct reactivity due to additional nitrogen
Spirocyclic oxindolesSpirocyclic structureIncludes an oxindole moiety which alters biological activity
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acidEnantiomer of the target compoundDifferent stereochemistry leading to varied biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.